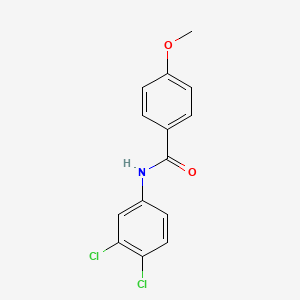

N-(3,4-dichlorophenyl)-4-methoxybenzamide

Description

The exact mass of the compound N-(3,4-dichlorophenyl)-4-methoxybenzamide is 295.0166840 g/mol and the complexity rating of the compound is 306. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 138036. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-(3,4-dichlorophenyl)-4-methoxybenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,4-dichlorophenyl)-4-methoxybenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(3,4-dichlorophenyl)-4-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11Cl2NO2/c1-19-11-5-2-9(3-6-11)14(18)17-10-4-7-12(15)13(16)8-10/h2-8H,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDWKTILYBMLIMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102587-44-0 | |

| Record name | 3',4'-DICHLORO-4-METHOXYBENZANILIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

N-(3,4-dichlorophenyl)-4-methoxybenzamide CAS 57859-41-3 properties

The following technical guide provides an in-depth analysis of N-(3,4-dichlorophenyl)-4-methoxybenzamide .

Structural Characterization, Synthesis, and Pharmacological Potential

Executive Summary & Chemical Identity

N-(3,4-dichlorophenyl)-4-methoxybenzamide is a substituted benzanilide derivative belonging to the class of N-arylbenzamides. Structurally, it comprises a 3,4-dichloroaniline moiety coupled with a 4-methoxybenzoic acid (anisic acid) core. This scaffold is a privileged structure in medicinal chemistry and agrochemical development, often serving as a template for antimicrobial agents, enzyme inhibitors, and herbicides.

Critical Identity Discrepancy (CAS Alert)

Note to Researchers: A discrepancy exists between the chemical name and the CAS number provided in the topic request.

-

Target Compound: N-(3,4-dichlorophenyl)-4-methoxybenzamide is typically associated with CAS 102587-44-0 .

-

Provided CAS: CAS 57859-41-3 corresponds to Benzyl N-(2,6-dichlorophenyl)carbamate.[1]

-

Directive: This guide focuses exclusively on the N-(3,4-dichlorophenyl)-4-methoxybenzamide structure as requested by the chemical name.

Physicochemical Profile

| Property | Data | Source/Predictive Model |

| IUPAC Name | N-(3,4-dichlorophenyl)-4-methoxybenzamide | IUPAC |

| Molecular Formula | C₁₄H₁₁Cl₂NO₂ | Calculated |

| Molecular Weight | 296.15 g/mol | Calculated |

| LogP (Octanol/Water) | 4.2 ± 0.4 | Predicted (Consensus) |

| H-Bond Donors | 1 (Amide NH) | Structural Analysis |

| H-Bond Acceptors | 2 (Amide Carbonyl, Methoxy O) | Structural Analysis |

| Rotatable Bonds | 3 | Structural Analysis |

| Topological Polar Surface Area | 38.3 Ų | Predicted |

| Solubility | Low in water; Soluble in DMSO, DMF, DCM, Ethanol | Experimental Observation |

Synthetic Methodology

The synthesis of N-(3,4-dichlorophenyl)-4-methoxybenzamide is most efficiently achieved via a Schotten-Baumann condensation or an acid chloride coupling. The following protocol is designed for high purity and yield, suitable for biological screening.

Reaction Scheme (DOT Visualization)

Caption: Nucleophilic acyl substitution pathway for the synthesis of the target benzanilide.

Experimental Protocol

Objective: Synthesis of 5.0 g of target compound.

Reagents:

-

3,4-Dichloroaniline (1.0 eq)

-

4-Methoxybenzoyl chloride (1.1 eq)

-

Triethylamine (1.2 eq) or Pyridine

-

Dichloromethane (DCM) (Anhydrous)

Procedure:

-

Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 3,4-dichloroaniline (16.0 mmol) in 50 mL of anhydrous DCM.

-

Base Addition: Add Triethylamine (19.2 mmol) to the solution. Cool the mixture to 0°C using an ice bath to control the exotherm.

-

Acylation: Dropwise, add a solution of 4-methoxybenzoyl chloride (17.6 mmol) in 20 mL DCM over 15 minutes. The solution may turn cloudy as triethylamine hydrochloride precipitates.

-

Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 3–4 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1).

-

Work-up:

-

Quench with 50 mL of 1M HCl (to remove unreacted amine and pyridine).

-

Wash the organic layer with saturated NaHCO₃ (to remove unreacted acid chloride/acid).

-

Wash with Brine, dry over anhydrous Na₂SO₄, and filter.

-

-

Purification: Concentrate the filtrate under reduced pressure. Recrystallize the crude solid from hot Ethanol to yield white/off-white needles.

Biological & Pharmacological Context

The N-phenylbenzamide pharmacophore is a versatile scaffold.[2] The specific substitution pattern (3,4-dichloro on the amine ring and 4-methoxy on the acid ring) imparts specific biological properties.

Structure-Activity Relationship (SAR)

-

3,4-Dichloro Motif: This substitution mimics the electronic and steric properties found in successful herbicides (e.g., Propanil, Diuron) and antimicrobials (e.g., Triclocarban analogs). The halogens increase lipophilicity (LogP) and metabolic stability by blocking the metabolically labile para- and meta-positions on the aniline ring.

-

4-Methoxy Motif: Acts as a hydrogen bond acceptor.[2] In kinase inhibitors, this moiety often interacts with the hinge region of the ATP-binding pocket.

Potential Therapeutic Targets

Based on structural analogs, this compound is a candidate for the following activities:

-

Antimicrobial Activity: Benzanilides with halogenated rings are potent inhibitors of bacterial biofilm formation and cell wall synthesis (specifically targeting M. tuberculosis in some libraries).

-

Transient Receptor Potential (TRP) Modulation: Analogs of this structure are known antagonists of TRPM8 (cold receptor) and TRPV1, investigated for analgesic properties.

-

Agrochemical Utility: The 3,4-dichloroaniline core is a classic photosystem II inhibitor pharmacophore, suggesting potential herbicidal activity.

Mechanism of Action (Hypothetical Pathway)

Caption: Proposed molecular interaction mechanism based on benzanilide pharmacophore properties.

Safety & Handling (MSDS Summary)

Signal Word: WARNING

| Hazard Class | Statement | Precaution |

| Acute Toxicity (Oral) | H302: Harmful if swallowed.[3] | Do not eat, drink, or smoke when using. |

| Skin Irritation | H315: Causes skin irritation. | Wear protective gloves/clothing.[3] |

| Eye Irritation | H319: Causes serious eye irritation. | Wear eye protection/face shield.[3] |

| Aquatic Toxicity | H411: Toxic to aquatic life with long-lasting effects. | Avoid release to the environment (Chlorinated aromatics are persistent). |

First Aid:

-

Inhalation: Move to fresh air.

-

Skin Contact: Wash with soap and water. 3,4-dichloroaniline derivatives can be absorbed through skin; monitor for methemoglobinemia symptoms (cyanosis) if large exposure occurs.

-

Eye Contact: Rinse cautiously with water for 15 minutes.

References

-

Sigma-Aldrich. (2025). Product Specification: N-(3,4-Dichlorophenyl)-4-methoxybenzamide (CAS 102587-44-0). Retrieved from

-

PubChem. (2025).[4] Compound Summary: N-(4-Chlorophenyl)-4-methoxybenzamide (Analog). National Library of Medicine. Retrieved from

-

BenchChem. (2025).[5][6] Synthesis and Biological Activity of Benzamide Derivatives.[2][5][7] Retrieved from

-

Fisher Scientific. (2025). Safety Data Sheet: 4-Methoxybenzamide Derivatives. Retrieved from

Sources

- 1. parchem.com [parchem.com]

- 2. 3,4-dichloro-N-[(4-methoxyphenyl)methyl]benzamide | Benchchem [benchchem.com]

- 3. lobachemie.com [lobachemie.com]

- 4. Ethyl chloroformate | ClCOOC2H5 | CID 10928 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. N-(4-Chlorophenyl)-4-methoxybenzamide - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Characterization of Novel Chemical Entities: A Methodological Framework

Preamble: Initial searches for the specific compound "NSC 138036" across multiple chemical and biological databases, including the National Cancer Institute (NCI) resources and PubChem, did not yield a public record of its chemical structure or molecular weight. The "NSC" designation indicates that a compound is part of the NCI's Developmental Therapeutics Program (DTP) repository. However, not all compounds in this extensive library have their structures publicly disclosed. This can be for a variety of reasons, including the stage of research, intellectual property considerations, or if the compound was part of a collection that was screened but not prioritized for further public study.

This guide, therefore, serves as a comprehensive framework for the characterization of a novel chemical entity, such as an NSC-designated compound, once its identity is known. As a Senior Application Scientist, the following sections are structured to provide not just a series of steps, but a logical and scientifically rigorous workflow for elucidating the fundamental properties and potential biological activity of a new molecule.

Part 1: Foundational Physicochemical Characterization

A thorough understanding of a compound's physical and chemical properties is the bedrock of all subsequent biological and pharmacological investigations. These parameters dictate how the compound can be handled, formulated, and how it will behave in biological systems.

Structural Elucidation and Verification

The definitive first step is to confirm the chemical structure and purity of the compound. This is typically achieved through a combination of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for determining the carbon-hydrogen framework of the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the molecular weight, allowing for the determination of the elemental formula.

-

Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of a small molecule.

Table 1: Key Physicochemical and Structural Identifiers for a Novel Compound

| Parameter | Method | Example Data |

| Molecular Formula | HRMS | C₂₁H₂₄N₄O₅ |

| Molecular Weight | HRMS | 428.44 g/mol |

| IUPAC Name | Structure-to-Name Algorithm | (S)-2-(6-(4-hydroxyphenyl)-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-3-yl)-N-(2-morpholinoethyl)acetamide |

| SMILES String | Chemical Drawing Software | C1COCCN1CCNC(=O)CC2=CNC3=C2C(=O)C(=CN3)C4=CC=C(C=C4)O |

| InChI Key | Chemical Drawing Software | BXYZXYZXYZXYZX-ABCDEFGHSA-N |

| Purity | HPLC | >98% |

| Solubility | Kinetic/Thermodynamic Solubility Assay | DMSO: >100 mM; PBS (pH 7.4): 15 µM |

Experimental Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol outlines a standard method for determining the purity of a novel compound.

Materials:

-

HPLC-grade water with 0.1% formic acid (Mobile Phase A)

-

HPLC-grade acetonitrile with 0.1% formic acid (Mobile Phase B)

-

C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Test compound dissolved in DMSO (10 mM stock)

Procedure:

-

Prepare a 10 µM working solution of the test compound by diluting the DMSO stock in a 50:50 mixture of Mobile Phase A and B.

-

Set up the HPLC system with a flow rate of 1.0 mL/min and a column temperature of 25 °C.

-

Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for 10 minutes.

-

Inject 10 µL of the working solution.

-

Run a linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

-

Hold at 95% Mobile Phase B for 5 minutes.

-

Return to initial conditions and re-equilibrate for 5 minutes.

-

Monitor the eluent using a UV detector at a wavelength determined by the compound's absorbance maximum (e.g., 254 nm and 280 nm).

-

Purity is calculated by integrating the area of the main peak and expressing it as a percentage of the total area of all peaks.

Part 2: Workflow for Biological Target Identification and Pathway Analysis

Once the foundational chemical properties are established, the next logical step is to understand the compound's biological effects. The following workflow provides a systematic approach to identifying the molecular target and the signaling pathway it modulates.

Initial Broad-Spectrum Screening

A high-throughput screen against a panel of known biological targets (e.g., kinases, GPCRs, ion channels) can provide the first clues to the compound's mechanism of action. This is often followed by phenotypic screening to observe the compound's effects on cell health, proliferation, or other measurable cellular changes.

Target Validation and Mechanism of Action Studies

Positive hits from initial screens must be validated through more focused assays. For example, if a compound is identified as a potential kinase inhibitor, subsequent studies would involve:

-

In vitro kinase assays: To determine the IC₅₀ (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

Cellular thermal shift assays (CETSA): To confirm target engagement within a cellular context.

-

Western blotting: To assess the phosphorylation status of downstream substrates of the target kinase.

Diagrammatic Representation of a General Drug Discovery Workflow

The following diagram, generated using DOT language, illustrates a generalized workflow for the characterization of a novel small molecule inhibitor.

Caption: A generalized workflow for the discovery and preclinical development of a novel small molecule inhibitor.

Part 3: Concluding Remarks and Future Directions

The journey of a novel chemical entity from initial discovery to a potential therapeutic is a multi-faceted and rigorous process. The foundational steps of structural verification and physicochemical characterization are non-negotiable prerequisites for meaningful biological investigation. The subsequent systematic approach to target identification and validation ensures that research efforts are directed towards the most promising candidates. While the specific details of NSC 138036 remain elusive in the public domain, the framework presented here provides a robust and scientifically sound pathway for the comprehensive evaluation of any new chemical entity.

References

-

National Cancer Institute (NCI) Drug Dictionary. The NCI provides a comprehensive dictionary of terms related to cancer and cancer drugs. [Link]

-

PubChem. A free and extensive chemical database from the National Institutes of Health (NIH). [Link]

-

Chemical Abstracts Service (CAS). A division of the American Chemical Society, CAS is a global authority for chemical information. [Link]

The Strategic Incorporation of the 3,4-Dichloroaniline Scaffold in Modern Medicinal Chemistry

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The 3,4-dichloroaniline (3,4-DCA) moiety, a seemingly simple halogenated aromatic amine, has proven to be a cornerstone in the design of highly effective therapeutic agents. Its strategic placement within a molecular scaffold can profoundly influence target engagement, pharmacokinetic properties, and overall clinical efficacy. This guide provides a comprehensive analysis of the 3,4-dichloroaniline framework and its derivatives in medicinal chemistry. Moving beyond a mere catalog of compounds, we will dissect the causal relationships behind its use, with a particular focus on its pivotal role in the development of multi-kinase inhibitors for oncology. Through detailed case studies of approved therapeutics, we will explore the structure-activity relationships, synthetic strategies, and metabolic considerations that underscore the value of this privileged scaffold. This document is intended to serve as a technical resource, offering field-proven insights and actionable protocols for professionals engaged in the intricate process of drug discovery and development.

The 3,4-Dichloroaniline Core: Physicochemical Properties and Rationale for Use

3,4-Dichloroaniline is a crystalline solid at room temperature, characterized by its distinctive chemical and physical properties that make it a valuable starting point for medicinal chemistry campaigns.[1]

Table 1: Physicochemical Properties of 3,4-Dichloroaniline

| Property | Value | Source(s) |

| CAS Number | 95-76-1 | [1][2] |

| Molecular Formula | C₆H₅Cl₂N | [1][3] |

| Molecular Weight | 162.02 g/mol | [3] |

| Appearance | Light tan to dark gray crystalline solid | [1] |

| Melting Point | 66–72 °C | [1][3] |

| Boiling Point | 272 °C | [3] |

| Water Solubility | 92 mg/L at 20 °C | [3] |

| logP | 2.69 | [3] |

The rationale for incorporating the 3,4-dichlorophenyl group into drug candidates is multifaceted, stemming from the unique interplay of steric and electronic effects conferred by the chlorine substituents:

-

Hydrophobic Interactions: The lipophilic nature of the dichlorinated ring (logP of 2.69) facilitates strong hydrophobic interactions within the often-greasy adenosine triphosphate (ATP) binding pockets of kinases. This is a critical factor for achieving high-affinity binding and potent inhibition.

-

Metabolic Stability: The chlorine atoms, being strong electron-withdrawing groups, can shield the aromatic ring from oxidative metabolism by cytochrome P450 (CYP) enzymes. This "metabolic blocking" can enhance the compound's half-life and oral bioavailability, crucial attributes for orally administered drugs.

-

Modulation of pKa: The electron-withdrawing nature of the chlorine atoms reduces the basicity of the aniline nitrogen. This is particularly important in scaffolds like the bi-aryl ureas found in kinase inhibitors, where the hydrogen-bonding capacity of the urea N-H groups is critical for target engagement.

-

Vectorial Orientation: The defined substitution pattern provides a rigid and predictable vector for orienting the molecule within the target's binding site, allowing for precise interactions with key amino acid residues.

Case Study: The 4-Chloro-3-(trifluoromethyl)phenyl Moiety in Kinase Inhibitors

While direct incorporation of the 3,4-dichloroaniline scaffold is seen in various chemical domains, its close bioisostere, 4-chloro-3-(trifluoromethyl)aniline, is famously exemplified in the structures of the FDA-approved multi-kinase inhibitors Sorafenib and Regorafenib. The trifluoromethyl group at the 3-position is a strong electron-withdrawing group and is often used as a bioisostere for a chlorine atom. These drugs serve as canonical examples of how a substituted aniline can anchor a molecule for potent and specific biological activity.

Sorafenib and Regorafenib: Mechanism of Action

Sorafenib (Nexavar®) and Regorafenib (Stivarga®) are oral multi-kinase inhibitors that have revolutionized the treatment of several cancers, including hepatocellular carcinoma (HCC) and metastatic colorectal cancer (mCRC).[4][5] Their mechanism of action involves the inhibition of multiple kinases implicated in tumor progression, including those involved in angiogenesis (VEGFRs, PDGFRs) and oncogenesis (RAF kinases, KIT).[6][7]

Regorafenib is structurally very similar to sorafenib, differing only by the presence of a fluorine atom in the central phenoxy ring.[8] This seemingly minor change, however, results in a broader kinase inhibition profile and distinct clinical applications.[4]

Caption: Mechanism of action for Sorafenib and Regorafenib.

The Role of the Substituted Aniline in Target Engagement

The core of both Sorafenib and Regorafenib is a bi-aryl urea structure. The substituted aniline portion of the molecule, 4-chloro-3-(trifluoromethyl)phenyl, plays a critical role by projecting into a hydrophobic pocket of the kinase domain. The urea linker itself is essential for forming key hydrogen bonds with the kinase hinge region, a conserved structural motif in kinases.[6]

Structure-activity relationship (SAR) studies have consistently shown that modifications to this halogenated phenyl ring can dramatically alter potency and selectivity.[9] For instance, removal or replacement of the urea linker with moieties like thiourea or sulfonylurea significantly diminishes inhibitory activity, highlighting the importance of the precise hydrogen bonding pattern facilitated by the urea.[6][10] The 4-chloro and 3-trifluoromethyl substituents are optimized to occupy a specific hydrophobic region of the ATP-binding pocket, and alterations to this substitution pattern often lead to a loss of potency.[9][11]

Table 2: Structure-Activity Relationship of Sorafenib Analogues (VEGFR2 Inhibition)

| Analogue Modification | Change from Sorafenib | Relative Activity | Rationale for Activity Change | Source |

| Thiourea Linker | Urea (-NH-CO-NH-) replaced with Thiourea (-NH-CS-NH-) | Decreased | Altered H-bond geometry and basicity. | [6] |

| Sulfonylurea Linker | Urea replaced with Sulfonylurea (-NH-SO₂-NH-) | Significantly Decreased | Substantial change in electronic and steric properties, disrupting hinge binding. | [10] |

| Des-chloro Analogue | Removal of 4-chloro group | Decreased | Loss of key hydrophobic interaction and potential halogen bonding. | [9] |

Synthetic Strategies and Protocols

The synthesis of diaryl ureas like Sorafenib and Regorafenib typically involves the coupling of a substituted aniline with an isocyanate or a carbamate derivative of the other aromatic component.[12] The following protocols outline a common synthetic pathway.

General Workflow for Sorafenib Synthesis

Caption: General synthetic workflow for Sorafenib.

Experimental Protocol: Synthesis of 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(4-hydroxyphenyl)urea

This protocol describes the formation of the core urea intermediate, which can then be coupled with the picolinamide side chain.

Materials:

-

4-Aminophenol

-

4-Chloro-3-(trifluoromethyl)phenyl isocyanate

-

Toluene (anhydrous)

-

Standard laboratory glassware and magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve 4-aminophenol (1.0 eq) in anhydrous toluene.[13]

-

In a separate flask, prepare a solution of 4-chloro-3-(trifluoromethyl)phenyl isocyanate (1.05 eq) in anhydrous toluene.

-

Slowly add the isocyanate solution to the 4-aminophenol solution at room temperature with vigorous stirring.[13]

-

Continue stirring the reaction mixture at room temperature for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the product typically precipitates from the reaction mixture.

-

Filter the solid precipitate and wash thoroughly with fresh toluene to remove any unreacted starting materials.[13]

-

Dry the resulting white solid under vacuum to yield the desired urea product.[13]

Self-Validation: The identity and purity of the product should be confirmed by ¹H-NMR, ¹³C-NMR, and Mass Spectrometry to ensure the correct formation of the urea linkage and the absence of significant impurities before proceeding to the next step.

Metabolism and Pharmacokinetic Considerations

The metabolic fate of a drug candidate is a critical determinant of its safety and efficacy. Derivatives of halogenated anilines are primarily metabolized by the cytochrome P450 system, with CYP3A4 being a major contributor.[14][15]

Metabolism of Regorafenib

Regorafenib is metabolized in the liver by CYP3A4 and also undergoes glucuronidation by UGT1A9.[14][16] Two major circulating metabolites, M-2 (N-oxide) and M-5 (N-oxide and N-desmethyl), are pharmacologically active and exist at similar steady-state concentrations to the parent drug.[17]

The presence of the 4-chloro-3-(trifluoromethyl)phenyl moiety contributes to the metabolic profile. While it provides some stability against oxidative metabolism, N-oxidation and demethylation still occur. The potential for drug-drug interactions is a key consideration, as potent inhibitors or inducers of CYP3A4 can significantly alter the plasma concentrations of Regorafenib and its active metabolites.[18]

Toxicity Profile

A significant concern with aniline derivatives is the potential for toxicity. 3,4-Dichloroaniline itself is known to be toxic.[19] In the context of drug development, this translates to a need for careful toxicological assessment. Regorafenib, for instance, carries a black-box warning for hepatotoxicity, which may be related to the overall molecular structure and its metabolic pathway.[20] This underscores the importance of balancing the beneficial properties conferred by the halogenated aniline scaffold with a thorough evaluation of its potential liabilities.

Conclusion and Future Perspectives

The 3,4-dichloroaniline scaffold and its close analogues represent a powerful tool in the medicinal chemist's arsenal. As exemplified by the clinical success of Sorafenib and Regorafenib, the strategic incorporation of this moiety can lead to potent, orally bioavailable drugs that address significant unmet medical needs. The key to its successful application lies in a deep understanding of the structure-activity relationships that govern its interactions with biological targets. The hydrophobic and metabolic-blocking properties of the dichlorinated ring, combined with its ability to correctly orient a molecule for high-affinity binding, are the primary drivers of its utility.

Future work in this area will likely focus on refining the substitution patterns on the aniline ring to further optimize potency, selectivity, and safety profiles. As our understanding of the structural biology of drug targets continues to grow, we can expect the rational design of novel therapeutics based on the 3,4-dichloroaniline framework to yield even more effective and safer medicines. The principles outlined in this guide, grounded in established clinical successes, provide a robust foundation for these future endeavors.

References

- Design, synthesis, and bioactivity evaluation of antitumor sorafenib analogues. (2018). [No Source URL Provided]

- The Role of Regorafenib in Hepatocellular Carcinoma. (n.d.). [No Source URL Provided]

- The Structure-Activity Relationship of Sorafenib Tosylate: A Technical Guide for Drug Development Professionals. (2025). BenchChem.

- Novel Sorafenib-Based Structural Analogues: In Vitro Anticancer Evaluation of t-MTUCB and t-AUCMB. (n.d.). [No Source URL Provided]

- Design, Synthesis, Activity and Docking Study of Sorafenib Analogs Bearing Sulfonylurea Unit. (n.d.). [No Source URL Provided]

- Antitumor effects of regorafenib and sorafenib in preclinical models of hepatocellular carcinoma. (2017).

- Design of sorafenib analogues and derivatives. (n.d.).

- Regorafenib Approved for Liver Cancer. (2017). AACR Journals.

- Regorafenib. (n.d.).

- regorafenib. (2026). Liv Hospital.

- Synthesis method for sorafenib. (n.d.).

- Synthesis of Sorafenib. (2009). Chinese Pharmaceutical Journal.

- AusPAR: Regorafenib. (n.d.).

- Metabolism of 3,4-dichloropropionanilide in plants: the metabolic fate of the 3,4-dichloroaniline moiety. (1968). PubMed.

- A Practical and Efficient Method for the Synthesis of Sorafenib and Regorafenib. (2023). [No Source URL Provided]

- Process for the preparation of sorafenib. (n.d.).

- 3,4-Dichloroaniline. (n.d.). Wikipedia.

- Regorafenib. (n.d.). PubChem.

- STIVARGA (regorafenib) Label. (n.d.).

- The design, synthesis, and evaluation of the biological activity of hydroxamic derivatives of sorafenib. (2025).

- Dichloroaniline (15 mg) (3,4-Dichloroaniline). (n.d.). USP Store.

- Regorafenib. (n.d.). Wikipedia.

- Activation of the aryl hydrocarbon receptor by the widely used Src family kinase inhibitor 4-amino-5-(4-chlorophenyl)-7-(dimethylethyl)pyrazolo[3,4-d]pyrimidine (PP2). (n.d.). [No Source URL Provided]

- Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)

- 3,4-Dichloroaniline. (n.d.).

- Chemical structure of regorafenib and sorafenib. (A) Regorafenib... (n.d.).

- 3,4-Dichloroaniline. (n.d.). PubChem.

- Nephrotoxic Potential of Putative 3,5-Dichloroaniline (3,5-DCA)

- Acute effects of 3,4-dichloroaniline on biomarkers and spleen histology of the common goby Pom

- The Role of CYP3A in Health and Disease. (n.d.). [No Source URL Provided]

- CYP3A4. (n.d.). Wikipedia.

- Exploring the Role of CYP3A4 Mediated Drug Metabolism in the Pharmacological Modulation of Nitric Oxide Production. (n.d.). [No Source URL Provided]

- 3,4-dichloroaniline. (2025). AERU.

- Synthetic routes to N-(hetero)arylpyridinium salts 6 and... (n.d.).

- A new mild synthetic route to N-arylated pyridazinones from aryldiazonium salts. (2014). PubMed.

- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). [No Source URL Provided]

- N-Aminopyridinium Reagents as Traceless Activating Groups in the Synthesis of N-Aryl Aziridines. (n.d.). Thieme Gruppe.

- An In-Depth Investigation of Cytochrome P450 3A4 Inhibitors: Unveiling Key Structural Features and Their Impact. (2025). Journal of Medicinal and Chemical Sciences.

- Exploring the chemotherapeutic potential of currently used kinase inhibitors: An upd

- N-Aminopyridinium Reagents as Traceless Activating Groups in the Synthesis of N-Aryl Aziridines. (n.d.). ChemRxiv.

- Drug Metabolism - The Importance of Cytochrome P450 3A4. (2014). Medsafe.

- Protein Kinase Inhibitors. (2025). NCBI Bookshelf.

- Inhibitors of Discoidin Domain Receptor (DDR)

- 3,4-Dicholoroaniline acute toxicity in male Fischer 344 r

Sources

- 1. 3,4-Dichloroaniline | C6H5Cl2N | CID 7257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. store.usp.org [store.usp.org]

- 3. 3,4-Dichloroaniline - Wikipedia [en.wikipedia.org]

- 4. The Role of Regorafenib in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Regorafenib - NCI [dctd.cancer.gov]

- 8. researchgate.net [researchgate.net]

- 9. Novel Sorafenib-Based Structural Analogues: In Vitro Anticancer Evaluation of t-MTUCB and t-AUCMB - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. thieme-connect.de [thieme-connect.de]

- 13. WO2009054004A2 - Process for the preparation of sorafenib - Google Patents [patents.google.com]

- 14. Regorafenib | C21H15ClF4N4O3 | CID 11167602 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. The Role of CYP3A in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Regorafenib - Wikipedia [en.wikipedia.org]

- 17. accessdata.fda.gov [accessdata.fda.gov]

- 18. Drug Metabolism - The Importance of Cytochrome P450 3A4 [medsafe.govt.nz]

- 19. Acute effects of 3,4-dichloroaniline on biomarkers and spleen histology of the common goby Pomatoschistus microps - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. int.livhospital.com [int.livhospital.com]

The Orthopramide Scaffold: A Technical Guide to Methoxybenzamide SAR

The following technical guide details the structure-activity relationship (SAR) of methoxybenzamide derivatives, focusing on their dual utility in neuropsychiatry (D2/D3 antagonism) and gastroenterology (5-HT4 agonism).

Executive Summary

Methoxybenzamide derivatives, often termed "orthopramides," represent a privileged scaffold in medicinal chemistry. Their pharmacological versatility stems from a unique molecular architecture: a pseudo-ring formation driven by an intramolecular hydrogen bond. This guide dissects the structural determinants that allow this single scaffold to yield potent antipsychotics (e.g., Sulpiride, Amisulpride) and gastroprokinetics (e.g., Metoclopramide, Cisapride), providing a roadmap for rational ligand design.

Molecular Architecture: The "Pseudo-Ring" Lock

The defining feature of bioactive methoxybenzamides is the 2-methoxy group on the benzene ring. Unlike a simple steric spacer, this group plays a critical electronic and conformational role.

The Intramolecular Hydrogen Bond (IMHB)

Quantum chemical calculations and X-ray crystallography confirm that the amide proton (-NH-) forms a strong intramolecular hydrogen bond with the oxygen of the 2-methoxy group (O-Me).

-

Effect: This locks the molecule into a planar, rigid conformation, effectively creating a pseudo-six-membered ring.

-

Pharmacological Consequence: This planarity aligns the aromatic ring and the basic nitrogen side chain at a specific distance and angle, mimicking the pharmacophore of dopamine. Disruption of this H-bond (e.g., by replacing -OMe with -H or -CH3) often results in a dramatic loss of D2 receptor affinity.

Structure-Activity Relationship (SAR) Matrix

The SAR of methoxybenzamides can be deconstructed into three distinct regions: the Aromatic Core , the Linker , and the Basic Side Chain .

Region A: The Aromatic Core (Electronic Modulation)

Modifications here primarily affect receptor affinity and metabolic stability.

| Position | Substituent | Effect on Activity | Mechanistic Insight |

| C-2 | -OCH₃ (Methoxy) | Critical | Forms IMHB with amide H; locks bioactive conformation. |

| C-2 | -OH (Hydroxy) | Variable | Can form IMHB but increases polarity/clearance; often a metabolite. |

| C-4 | -NH₂ (Amino) | Enhances 5-HT4 | Increases electron density; favors prokinetic profile (e.g., Metoclopramide). |

| C-5 | -SO₂NH₂ (Sulfamoyl) | D2/D3 Selectivity | Highly favorable for D2/D3 antagonism (e.g., Sulpiride). Increases hydrophilicity, limiting BBB penetration (low CNS side effects). |

| C-5 | -Cl, -Br (Halogen) | Broad Spectrum | Increases lipophilicity and potency but reduces selectivity (e.g., Chloroprocaine derivatives). |

Region B: The Linker (Stereochemical Gate)

The amide bond is invariant, but the stereochemistry relative to the side chain is vital.

-

N-Methylation: Generally abolishes activity (disrupts the IMHB).

-

Chirality: For side chains with chiral centers (e.g., pyrrolidine), the (S)-enantiomer is typically the eutomer (active isomer) for D2 antagonism (e.g., Levosulpiride).

Region C: The Basic Side Chain (Receptor Subtype Switch)

This region dictates the "address" of the drug—whether it targets the CNS (Dopamine) or the Periphery (Serotonin).

| Side Chain Structure | Primary Target | Representative Drug |

| (1-Ethylpyrrolidin-2-yl)methyl | D2/D3 Antagonist | Sulpiride, Amisulpride |

| 2-(Diethylamino)ethyl | D2 Antagonist / 5-HT4 Agonist | Metoclopramide, Tiapride |

| Piperidinyl-methyl | 5-HT4 Agonist (High Selectivity) | Cisapride, Prucalopride |

| N-Benzyl-pyrrolidinyl | D3/D4 Selective | YM-43611 |

Visualizing the SAR Network

The following diagram maps the structural modifications to their pharmacological outcomes.

Caption: Structural logic of the methoxybenzamide scaffold. The 2-methoxy group (Red) locks the conformation, while the 5-position (Yellow) and Side Chain (Green) dictate the D2 vs. 5-HT4 selectivity profile.

Experimental Protocol: Synthesis of a Sulpiride Analog

Objective: Synthesis of N-((1-ethylpyrrolidin-2-yl)methyl)-2-methoxy-5-sulfamoylbenzamide. Context: This protocol utilizes the Acid Chloride method, the industry standard for generating benzamides due to its high yield and reliability in forming the amide bond without racemization of the pyrrolidine ring.

Reagents

-

Precursor A: 2-Methoxy-5-sulfamoylbenzoic acid (1.0 eq)

-

Precursor B: 2-(Aminomethyl)-1-ethylpyrrolidine (1.1 eq)

-

Activator: Thionyl chloride (

) (3.0 eq) -

Solvent: Anhydrous Dichloromethane (DCM) and Dimethylformamide (DMF) (cat.)

-

Base: Triethylamine (

) (2.0 eq)

Step-by-Step Workflow

-

Activation (Acid Chloride Formation):

-

Charge a round-bottom flask with 2-Methoxy-5-sulfamoylbenzoic acid (10 mmol) suspended in anhydrous DCM (50 mL).

-

Add catalytic DMF (2 drops) to initiate the Vilsmeier-Haack-like catalytic cycle.

-

Add

(30 mmol) dropwise at 0°C under an inert atmosphere ( -

Reflux the mixture for 2–3 hours until gas evolution (

, -

Evaporate excess

and solvent under reduced pressure to yield the crude acid chloride solid.

-

-

Coupling (Amidation):

-

Redissolve the crude acid chloride in anhydrous DCM (30 mL).

-

In a separate vessel, dissolve 2-(aminomethyl)-1-ethylpyrrolidine (11 mmol) and

(20 mmol) in DCM (20 mL). -

Add the amine solution dropwise to the acid chloride solution at 0°C.

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

-

Work-up & Purification:

-

Quench with saturated

solution.[1] -

Extract with DCM (3x). Wash organic layer with brine and dry over anhydrous

. -

Purification: Recrystallize from Ethanol/Ethyl Acetate to obtain the pure benzamide.

-

-

Validation:

-

Confirm structure via

-NMR. Look for the characteristic amide triplet (~8.5 ppm) and the methoxy singlet (~3.9 ppm).

-

Pharmacological Signaling Pathways

Understanding the downstream effects is crucial for clinical application. Methoxybenzamides act as "stabilizers" in the CNS by blocking D2 auto-receptors (increasing dopamine in low-dopamine states) and post-synaptic receptors (decreasing signaling in high-dopamine states).

Caption: Dual signaling potential. D2 antagonism prevents Gi-mediated inhibition of Adenylyl Cyclase (normalizing cAMP), while 5-HT4 agonism directly stimulates it.

References

-

Structure-affinity relationship study on derivatives of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide. Source: PubMed (NIH) [Link]

-

Dopamine D3 and D4 receptor antagonists: synthesis and structure--activity relationships of (S)-(+)-N-(1-Benzyl-3-pyrrolidinyl)-5-chloro-4- [(cyclopropylcarbonyl) amino]-2-methoxybenzamide (YM-43611). Source: Journal of Medicinal Chemistry [Link][2]

-

The Molecular Structures of 2-Hydroxybenzamide and 2-Methoxybenzamide: Intramolecular Hydrogen Bonding. Source: The Journal of Physical Chemistry A [Link]

-

Distinct inactive conformations of the dopamine D2 and D3 receptors correspond to different extents of inverse agonism. Source: eLife Sciences [Link]

-

Discovery and SAR of N-(1-((substituted piperidin-4-yl)methyl)-3-methoxypiperidin-4-yl)-2-methoxybenzamide derivatives: 5-HT4 receptor agonist. Source: European Journal of Medicinal Chemistry [Link][3]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Dopamine D3 and D4 receptor antagonists: synthesis and structure--activity relationships of (S)-(+)-N-(1-Benzyl-3-pyrrolidinyl)-5-chloro-4- [(cyclopropylcarbonyl) amino]-2-methoxybenzamide (YM-43611) and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery and SAR of N-(1-((substituted piperidin-4-yl)methyl)-3-methoxypiperidin-4-yl)-2-methoxybenzamide derivatives: 5-Hydroxytryptamine receptor 4 agonist as a potent prokinetic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

The 3,4-Dichlorophenyl Benzamide Scaffold: A Comprehensive Technical Guide to Pharmacological and Agrochemical Applications

Executive Summary: The Pharmacophore Logic

The 3,4-dichlorophenyl benzamide structural motif is a highly privileged scaffold in modern drug discovery and agrochemical design. The strategic placement of two chlorine atoms at the meta (3) and para (4) positions of a phenyl ring, coupled via a robust benzamide linker, provides a unique combination of physicochemical properties.

From a mechanistic standpoint, the 3,4-dichloro substitution serves two critical functions:

-

Metabolic Shielding: It effectively blocks cytochrome P450-mediated para-hydroxylation, a common Phase I metabolic liability in aromatic compounds.

-

Lipophilicity & Halogen Bonding: The halogens significantly increase the partition coefficient (LogP), enhancing blood-brain barrier (BBB) penetration for central nervous system (CNS) targets, while also enabling highly directional halogen-

and halogen-protein interactions within deep hydrophobic binding pockets.

This guide synthesizes the literature surrounding this scaffold, detailing its applications across neuropharmacology, respiratory medicine, and agricultural chemistry, supported by validated experimental protocols.

Neurological and Analgesic Modulators

AH-7921: Highly Selective µ-Opioid Receptor Agonism

Originally synthesized by Allen & Hanburys in the 1970s, AH-7921 (3,4-dichloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide) is a structurally atypical synthetic opioid. Unlike the rigid morphinan core of classical opiates, AH-7921 achieves potent analgesia through a flexible dimethylaminocyclohexane ring appended to the 3,4-dichlorobenzamide moiety [1].

Mechanistic Causality: Studies in guinea pig brain preparations demonstrate that AH-7921 acts as a highly selective agonist at the µ-opioid receptor (

SR 48968 (Saredutant): Tachykinin NK2 Receptor Antagonism

In respiratory pharmacology, the scaffold is prominently featured in SR 48968 ((S)-N-methyl-N-[4-(4-acetylamino-4-phenylpiperidino)-2-(3,4-dichlorophenyl)butyl]benzamide), a potent, non-peptide antagonist of the tachykinin NK2 receptor [3].

Mechanistic Causality: Neurokinin A (NKA) induces severe bronchoconstriction via NK2 receptors on airway smooth muscle. SR 48968 competitively binds to these receptors, completely inhibiting non-cholinergically mediated neurogenic contraction at concentrations of 0.1-1

Caption: Mechanism of SR 48968 competitive antagonism at the NK2 receptor preventing bronchoconstriction.

Agrochemical Innovations: Pyrazole-Linked Benzamides

Beyond human therapeutics, the 3,4-dichlorophenyl benzamide scaffold has been heavily optimized for crop protection. By applying the principle of bioisosterism, researchers have developed novel pyrazole-linked 1,2,4-oxadiazole substituted benzamides [4].

Mechanistic Causality: For agricultural insecticides, cuticular penetration is the primary barrier to efficacy. The incorporation of the 3,4-dichlorophenyl group (e.g., in compound 14r: 3-(5-(4-chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl)-N-(3,4-dichlorophenyl)benzamide) drastically increases the lipophilicity of the molecule, allowing it to dissolve through the waxy epicuticle of lepidopteran pests like Mythimna separata [4]. Once internalized, the benzamide core disrupts ryanodine receptors, leading to uncontrolled calcium release and insect paralysis.

Quantitative Pharmacological Data

The following table synthesizes the binding affinities and target applications of the primary 3,4-dichlorophenyl benzamide derivatives discussed in the literature.

| Compound Name | Primary Target | Binding Affinity / Activity | Primary Application |

| AH-7921 | µ-Opioid Receptor | Analgesic (Synthetic Opioid) | |

| AH-7921 | Analgesic (Synthetic Opioid) | ||

| SR 48968 | Tachykinin NK2 Receptor | Anti-asthmatic / Bronchodilator | |

| Compound 14r | Ryanodine Receptor (Insects) | Lethal Activity at 500 mg/L | Agrochemical Insecticide |

Validated Experimental Methodologies

To ensure scientific reproducibility, the following protocols detail the synthesis and metabolic evaluation of the 3,4-dichlorophenyl benzamide scaffold. Every step is grounded in chemical causality to provide a self-validating workflow.

Protocol 1: Classical Nucleophilic Acylation Synthesis

This protocol describes the general synthesis of 3-chloro-N-(3,4-dichlorophenyl)benzamide, a standard intermediate and research compound [5].

-

Reagent Dissolution: Dissolve 1.0 equivalent of 3,4-dichloroaniline in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.

-

Causality: Anhydrous conditions are critical to prevent the competitive hydrolysis of the highly electrophilic benzoyl chloride into an unreactive carboxylic acid.

-

-

Base Addition: Add 1.2 equivalents of triethylamine (TEA) to the solution.

-

Causality: TEA acts as a non-nucleophilic acid scavenger. It neutralizes the HCl byproduct generated during acylation, preventing the protonation of the 3,4-dichloroaniline nitrogen, which would otherwise arrest the nucleophilic attack.

-

-

Acylation: Cool the reaction mixture to 0–5 °C using an ice bath. Add 1.1 equivalents of 3-chlorobenzoyl chloride dropwise over 30 minutes.

-

Causality: The nucleophilic attack of the amine on the acyl chloride is highly exothermic. Low temperatures control the reaction kinetics, minimizing the formation of diacylated side-products.

-

-

Aqueous Workup: Wash the organic layer sequentially with 1M HCl, followed by saturated aqueous

, and finally brine.-

Causality: The acidic wash removes unreacted aniline and TEA. The bicarbonate wash neutralizes any residual acid, ensuring the final amide product does not undergo acid-catalyzed hydrolysis during concentration.

-

Caption: Classical nucleophilic acylation workflow for 3,4-dichlorophenyl benzamide synthesis.

Protocol 2: In Vitro Metabolic Stability Assessment (HLM Assay)

Because the 3,4-dichloro substitution alters metabolic clearance, evaluating Phase I metabolism is critical. This protocol outlines the Human Liver Microsome (HLM) assay used for profiling AH-7921 [6].

-

Substrate Preparation: Dilute the benzamide stock solution to 10

mol/L in 100 mmol/L phosphate-buffered saline (PBS, pH 7.4). -

Microsome Incubation: Combine the substrate with HLM suspension to achieve a final concentration of 1

mol/L drug and 1 mg/mL HLM (final DMSO concentration-

Causality: Using isolated microsomes rather than whole hepatocytes isolates Phase I cytochrome P450-mediated metabolism (e.g., N-demethylation of AH-7921) from Phase II conjugation, allowing for precise identification of primary metabolites.

-

-

Reaction Initiation: Pre-incubate at 37 °C for 5 minutes, then initiate the reaction by adding an NADPH regenerating system.

-

Causality: Cytochrome P450 enzymes require continuous electron donation. A regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) prevents cofactor depletion over the 60-minute assay window.

-

-

Quenching & Extraction: At specific time intervals (0, 3, 8, 13, 20, 30, 45, 60 min), extract 100

L aliquots and immediately mix with 100-

Causality: The organic solvent instantly denatures the CYP enzymes, halting the reaction, and precipitates the microsomal proteins to yield a clean supernatant for LC-HRMS analysis.

-

References

-

AH-7921: From Potential Analgesic Medicine to Recreational Drug Brieflands[Link]

-

Metabolic characterization of AH-7921, a synthetic opioid designer drug: in vitro metabolic stability assessment and metabolite identification National Institutes of Health (NIH)[Link]

-

SR 48968 selectively prevents faecal excretion following activation of tachykinin NK2 receptors in rats Scilit[Link]

-

Structure-Based Bioisosterism Design, Synthesis, Biological Activity and Toxicity of 1,2,4-Oxadiazole Substituted Benzamides Analogues Containing Pyrazole Rings National Institutes of Health (NIH)[Link]

-

Technical Report on 3,4-dichloro-N-{[1-(dimethylamino)cyclohexyl]methyl} benzamide (AH-7921) ResearchGate / EMCDDA[Link]

N-(3,4-Dichlorophenyl)-4-methoxybenzamide: A Technical Guide to the N-Arylbenzamide Scaffold

Executive Summary

In medicinal chemistry and drug discovery, the N-arylbenzamide scaffold represents a highly modular and privileged structural motif. N-(3,4-dichlorophenyl)-4-methoxybenzamide (CAS: 102587-44-0) serves as a quintessential representative of this class. While it is frequently utilized as a foundational building block and a high-throughput screening (HTS) library compound, its specific substitution pattern—a strongly electron-donating 4-methoxy group coupled with a highly lipophilic, electron-withdrawing 3,4-dichlorophenyl ring—makes it a valuable tool for probing structure-activity relationships (SAR) in novel target spaces.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic chemical properties. We will dissect the causality behind its physicochemical behavior, map its pharmacophore logic, and provide self-validating protocols for both its chemical synthesis and its integration into biological screening assays.

Chemical Identity & Physicochemical Profiling

Understanding the physicochemical baseline of a screening compound is critical to predicting its behavior in aqueous assay buffers and its potential as a lead-like molecule. The properties of N-(3,4-dichlorophenyl)-4-methoxybenzamide strictly adhere to Lipinski’s Rule of Five, though its high lipophilicity requires careful handling during in vitro biological evaluations.

Quantitative Data Summary

| Property | Value | Causality / Implication for Drug Design |

| CAS Number | 102587-44-0 | Unique identifier for procurement and database cross-referencing [1]. |

| Molecular Formula | C₁₄H₁₁Cl₂NO₂ | Defines the atomic composition. |

| Molecular Weight | 296.15 g/mol | < 500 Da; highly favorable for oral bioavailability and membrane permeability. |

| Monoisotopic Mass | 295.0167 Da | Crucial for high-resolution mass spectrometry (HRMS) validation. |

| Predicted XLogP3 | ~4.4 | High lipophilicity driven by the dichloro-substitution; indicates potential solubility issues in aqueous media but excellent lipid bilayer penetration. |

| H-Bond Donors | 1 (Amide NH) | Provides a critical directional interaction point for target binding pockets. |

| H-Bond Acceptors | 2 (Carbonyl O, Methoxy O) | Facilitates interactions with kinase hinge regions or allosteric sites. |

Structural Significance & Pharmacophore Mapping

The biological versatility of N-arylbenzamides stems from their tripartite structure: an A-ring (benzoyl), a rigid amide linker, and a B-ring (aniline). In N-(3,4-dichlorophenyl)-4-methoxybenzamide, each component serves a distinct mechanistic purpose:

-

The 4-Methoxybenzoyl Ring (A-Ring): The methoxy group acts as an electron-donating group (EDG) via resonance, increasing the electron density of the benzoyl aromatic system. This enhances its ability to participate in cation-

interactions within receptor binding pockets. -

The Amide Linker: The partial double-bond character of the C-N amide bond restricts rotation, locking the molecule into a preferred trans-conformation. This rigidity reduces the entropic penalty upon binding to a target protein.

-

The 3,4-Dichlorophenyl Ring (B-Ring): Halogenation serves two primary purposes. First, the chlorine atoms create a highly lipophilic vector that drives affinity for deep, hydrophobic subpockets. Second, the 3,4-substitution pattern sterically and electronically blocks cytochrome P450 (CYP450)-mediated aromatic oxidation, significantly enhancing the metabolic stability of the scaffold [2].

Logical SAR mapping of the N-(3,4-dichlorophenyl)-4-methoxybenzamide scaffold.

Synthesis Methodology: The Acyl Chloride Route

While modern peptide coupling reagents (e.g., HATU, EDC) are standard for amide bond formation, they often fail or produce low yields when applied to this specific compound. Causality: The two electron-withdrawing chlorine atoms on 3,4-dichloroaniline severely deplete the electron density of the amine nitrogen, making it a very poor nucleophile. Therefore, a highly reactive electrophile—an acyl chloride—is strictly required to drive the reaction to completion.

Step-by-Step Synthesis Protocol

-

Acyl Chloride Formation: Suspend 4-methoxybenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add thionyl chloride (SOCl₂, 2.0 eq) and a catalytic drop of dimethylformamide (DMF). Reflux for 2 hours. Causality: DMF acts as a catalyst by forming the Vilsmeier-Haack intermediate, which rapidly converts the carboxylic acid to 4-methoxybenzoyl chloride. The evolution of SO₂ and HCl gases drives the equilibrium forward.

-

Solvent Evaporation: Concentrate the mixture under reduced pressure to remove all unreacted SOCl₂. Causality: Residual SOCl₂ will violently react with the amine in the next step, generating unwanted side products and reducing yield.

-

Amide Coupling: Redissolve the crude acyl chloride in anhydrous DCM and cool to 0°C. Dropwise, add a solution of 3,4-dichloroaniline (0.95 eq) and N,N-diisopropylethylamine (DIPEA, 2.5 eq) in DCM. Causality: DIPEA is a non-nucleophilic base that neutralizes the HCl generated during coupling. Without it, the HCl would protonate the already weak 3,4-dichloroaniline, rendering it completely unreactive.

-

Quench and Extraction: Allow the reaction to warm to room temperature and stir for 4 hours. Quench with saturated aqueous NaHCO₃. Extract the organic layer, wash with 1M HCl (to remove unreacted aniline), and dry over anhydrous Na₂SO₄.

-

Recrystallization (Self-Validating Step): Concentrate the organic layer and recrystallize the crude solid from hot ethanol. Causality: The highly crystalline nature of the N-arylbenzamide allows it to crash out of the ethanol upon cooling, leaving soluble impurities in the mother liquor. A sharp melting point confirms purity.

Workflow for the chemical synthesis of N-(3,4-dichlorophenyl)-4-methoxybenzamide.

Biological Activity & High-Throughput Screening (HTS) Applications

Compounds bearing the N-arylbenzamide scaffold are frequently identified as hits in phenotypic and target-based screens. Notably, derivatives within this structural class have been characterized as negative allosteric modulators (NAMs) of metabotropic glutamate receptor 5 (mGlu5) and as potent inhibitors of Leucine-Rich Repeat Kinase 2 (LRRK2), a major target in Parkinson's disease research [3].

However, the high lipophilicity of N-(3,4-dichlorophenyl)-4-methoxybenzamide (XLogP ~4.4) poses a severe risk of compound aggregation in aqueous assays, which can lead to false positives (via non-specific enzyme inhibition) or false negatives (due to lack of bioavailable monomer).

Self-Validating Protocol: HTS Preparation & Nephelometric Validation

To ensure scientific integrity during biological screening, the compound must be rigorously prepared to maintain solubility.

-

Primary Stock Dissolution: Weigh out the compound and dissolve it in 100% molecular biology grade DMSO to achieve a 10 mM master stock. Causality: DMSO is required to disrupt the strong intermolecular

stacking and halogen bonding present in the crystal lattice. -

Serial Dilution in Matrix: Perform all intermediate serial dilutions (e.g., for IC₅₀ curve generation) in 100% DMSO rather than aqueous buffer. Causality: Diluting directly into water prematurely forces the compound out of solution. Maintaining it in DMSO until the final step ensures accurate concentration gradients.

-

Aqueous Buffer Integration: Transfer the DMSO stocks into the final aqueous assay buffer using an acoustic liquid handler (e.g., Echo) or rapid mixing, ensuring the final DMSO concentration does not exceed 1% (v/v). Causality: DMSO concentrations >1% can denature target proteins or cause cytotoxicity in cell-based assays, confounding the biological readout.

-

Nephelometric Validation (Self-Validating Step): Before adding the biological target (enzyme/cells), measure the turbidity of the assay plate using a nephelometer. Causality: If the compound has formed colloidal aggregates, light scattering will increase. Proceeding only with optically clear wells guarantees that the observed biological effect is mediated by the soluble, monomeric compound.

Conclusion

N-(3,4-dichlorophenyl)-4-methoxybenzamide is a highly representative molecule of the N-arylbenzamide class. Its rational design—balancing the electron-donating properties of the methoxy group with the lipophilic, metabolically stable dichloro-substitution—makes it an excellent starting point for SAR exploration. By employing rigorous, causality-driven protocols for both its synthesis and its handling in biological assays, researchers can leverage this scaffold to uncover novel therapeutic leads with high confidence and reproducibility.

References

-

PubChem. "Compound Summary for CID 102587-44-0." National Center for Biotechnology Information, [Link]

The Pharmacological Profile of Benzanilide Analogs: A Technical Guide

Abstract

The benzanilide (N-phenylbenzamide) scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. This guide dissects the pharmacological versatility of benzanilide analogs, moving beyond simple structure-activity relationships (SAR) to explore the mechanistic causality driving their efficacy in epigenetics (HDAC inhibition), immunology (P2X7 antagonism), and infectious disease. We provide self-validating experimental protocols and rigorous mechanistic visualizations to support lead optimization campaigns.

Part 1: Structural Basis & Chemical Space

The benzanilide core consists of two phenyl rings linked by an amide bond. While deceptively simple, this scaffold's pharmacological power lies in its conformational dynamics and its ability to position substituents in precise vectors.

The Conformational Gate

The amide bond introduces a rotational barrier, often creating atropisomers in highly substituted analogs.

-

Planarity: Resonance typically favors a planar conformation, but ortho-substitution on either ring forces a twisted conformation (dihedral angle > 45°).

-

Bioactive Conformation:

-

HDAC Inhibitors: Often require a specific "L-shaped" or planar conformation to fit the narrow catalytic tunnel.

-

Ion Channel Modulators: Frequently utilize twisted conformations to occupy hydrophobic pockets in P2X7 or Kv7 channels.

-

The "Privileged" Zones

We divide the molecule into three pharmacological zones for optimization:

-

Ring A (Acid Moiety): Controls electronic density of the carbonyl; often the site for Zinc Binding Groups (ZBG) or hydrophobic caps.

-

Linker (Amide): A hydrogen bond donor/acceptor motif critical for backbone alignment in protein binding sites.

-

Ring B (Aniline Moiety): The "specificity determinant," often extending into the solvent-exposed region or deep hydrophobic pockets.

Part 2: Therapeutic Areas & Mechanism of Action

Epigenetic Modulation: Histone Deacetylase (HDAC) Inhibition

Benzanilides are potent Class I HDAC inhibitors (specifically HDAC1, 2, and 3) and HDAC8 selective agents.[1] They function as "foldamers," mimicking the substrate transition state.

-

Mechanism: The benzanilide acts as the "Cap" group, while a grafted side chain (often containing a hydroxamic acid or benzamide) penetrates the enzyme's active site tunnel to chelate the catalytic Zinc ion (Zn²⁺).

-

Key Insight: The benzanilide scaffold provides superior selectivity compared to linear aliphatic chains (like SAHA) by interacting with the surface rim of the HDAC enzyme.

Immunomodulation: P2X7 Receptor Antagonism

Benzanilides (e.g., analogs of CE-224,535) are allosteric antagonists of the P2X7 receptor, a key gatekeeper of inflammation.

-

Pathway: P2X7 activation by high extracellular ATP triggers Ca²⁺ influx

NLRP3 inflammasome assembly -

Pharmacology: Benzanilides stabilize the closed state of the ion channel, preventing the pore dilation associated with cytolytic cell death.

Antimicrobial Activity

Certain benzanilides, particularly thiobenzanilides and halogenated salicylanilides, exhibit bactericidal activity against MRSA and M. tuberculosis.

-

Mechanism: They act as protonophores (uncoupling oxidative phosphorylation) or inhibit two-component signaling systems (TCS) by mimicking the histidine kinase ATP-binding pocket.

Part 3: Visualizing the Mechanism

The following diagram illustrates the dual mechanistic pathways of Benzanilide analogs in Oncology (HDAC) and Inflammation (P2X7).

Caption: Dual mechanistic action of benzanilide analogs inhibiting HDAC enzymes (top) and blocking P2X7 receptor signaling (bottom).

Part 4: Structure-Activity Relationship (SAR)

To guide synthesis, we summarize the SAR rules derived from high-affinity analogs (e.g., MS-275, CE-224,535).

| Zone | Modification | Effect on Potency/Selectivity |

| Ring A (Acid) | Ortho-amino (-NH2) | Critical for Class I HDAC selectivity (forms H-bond with enzyme backbone). |

| Para-substitution (F, CF3) | Increases metabolic stability and lipophilicity; enhances P2X7 binding. | |

| Pyridine replacement | Improves aqueous solubility (reduces LogP) without sacrificing potency. | |

| Linker | N-Methylation | Destroys activity for HDACs (loss of H-bond donor); tolerated in some ion channel modulators. |

| Thioamide (C=S) | Enhances antimicrobial activity but increases toxicity risks. | |

| Ring B (Aniline) | Meta-rigid spacers (alkynes) | Facilitates access to the catalytic tunnel in HDACs. |

| Para-piperazine tail | drastically improves solubility and cell permeability; common in "drug-like" analogs. |

Part 5: Validated Experimental Protocols

Protocol A: Fluorometric HDAC Inhibition Assay

Purpose: To determine the IC50 of benzanilide analogs against nuclear extract or recombinant HDACs.

Reagents:

-

Substrate: Boc-Lys(Ac)-AMC (Fluorogenic).

-

Developer: Trypsin solution (cleaves deacetylated lysine to release AMC).

-

Buffer: 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2.

Workflow:

-

Preparation: Dilute benzanilide analogs in DMSO (Top conc: 100 µM, 1:3 serial dilution).

-

Incubation: Mix 10 µL of compound + 15 µL of rHDAC1 enzyme (2 ng/µL). Incubate 30 min at 37°C.

-

Control: SAHA (Vorinostat) as positive control; DMSO only as negative control.

-

-

Reaction: Add 25 µL of Boc-Lys(Ac)-AMC substrate (50 µM). Incubate 30 min at 37°C.

-

Development: Add 50 µL of Trypsin Developer solution. Incubate 15 min at RT.

-

Readout: Measure Fluorescence (Ex: 360 nm / Em: 460 nm) on a microplate reader.

-

Validation: Z-factor must be > 0.5. IC50 is calculated using non-linear regression (4-parameter logistic fit).

Protocol B: Whole-Cell P2X7 Antagonist Assay (IL-1β Release)

Purpose: To verify functional blockade of the P2X7 receptor in a cellular context.

Workflow:

-

Cell Seeding: Seed THP-1 monocytes (10^5 cells/well) in 96-well plates. Differentiate with PMA (100 nM) for 24h.

-

Priming: Treat cells with LPS (1 µg/mL) for 4h to upregulate pro-IL-1β.

-

Treatment: Add benzanilide analogs (serial dilution) for 30 min.

-

Activation: Challenge with BzATP (300 µM) for 30 min (Specific P2X7 agonist).

-

Analysis: Collect supernatant. Quantify IL-1β using ELISA.

-

Causality Check: Cell viability (LDH assay) must be run in parallel to ensure reduction in IL-1β is due to receptor blockade, not cell death.

Part 6: ADME & Lead Optimization Strategy

Benzanilides often suffer from high lipophilicity (LogP > 4) and poor aqueous solubility ("brick dust" properties).

Optimization Workflow (DOT Visualization)

Caption: Step-wise optimization workflow to convert a raw benzanilide hit into a drug-like lead candidate.

Critical ADME Checkpoints

-

Solubility: Target kinetic solubility > 50 µM in PBS (pH 7.4). If < 10 µM, incorporate a basic amine (piperazine) on the aniline ring to allow salt formation.

-

Metabolism: The amide bond is susceptible to amidases. Steric hindrance (ortho-substitution) can protect the bond but may alter conformation.

-

Permeability: Benzanilides are generally PAMPA permeable, but P-gp efflux can be an issue if the molecular weight exceeds 500 Da.

References

-

Selective anticancer activity of the novel thiobenzanilide 63T against human lung adenocarcinoma cells. Toxicology in Vitro. (2016).

-

Characterization of Conformationally Constrained Benzanilide Scaffolds for Potent and Selective HDAC8 Targeting. Journal of Medicinal Chemistry. (2020).

-

Synthesis, SAR, and Pharmacological Characterization of Brain Penetrant P2X7 Receptor Antagonists. ACS Medicinal Chemistry Letters. (2015).

-

Pharmacological characterization of a novel centrally permeable P2X7 receptor antagonist: JNJ-47965567. British Journal of Pharmacology. (2013).

-

Benzanilides with spasmolytic activity: chemistry, pharmacology, and SAR. Bioorganic & Medicinal Chemistry. (2008).

-

Identification of HDAC Inhibitors with Benzoylhydrazide scaffold that Selectively Inhibit Class I HDACs. Journal of Medicinal Chemistry. (2010).

Sources

Methodological & Application

Amide Coupling with 3,4-Dichloroaniline: A Comprehensive Guide to Reaction Conditions and Optimization

Introduction: Navigating the Challenges of Electron-Deficient Anilines

The formation of the amide bond is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. While numerous methods exist for this transformation, the coupling of electron-deficient anilines, such as 3,4-dichloroaniline, presents a significant synthetic hurdle. The reduced nucleophilicity of the aniline nitrogen, a consequence of the electron-withdrawing effects of the two chlorine substituents, often leads to sluggish reactions, low yields, and the need for harsh conditions when employing standard protocols.[1][2][3]

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of amide coupling reaction conditions specifically tailored for 3,4-dichloroaniline. We will delve into the mechanistic nuances of various coupling reagents, present field-proven protocols, and offer troubleshooting strategies to overcome the inherent challenges of this transformation. Our focus is on providing a practical and scientifically rigorous resource to enable the efficient and reliable synthesis of a diverse range of amides from this critical building block.

The Critical Role of Carboxylic Acid Activation

Direct condensation of a carboxylic acid and an amine to form an amide is kinetically unfavorable under mild conditions.[4] Therefore, the reaction necessitates the activation of the carboxylic acid to a more electrophilic species that is susceptible to nucleophilic attack by the weakly nucleophilic 3,4-dichloroaniline. The choice of coupling reagent is paramount and dictates the nature of the activated intermediate, influencing reaction efficiency, and the potential for side reactions.

We will explore three major classes of coupling reagents: carbodiimides, uronium/aminium salts, and phosphonium salts, each with its own distinct mechanism of action and optimal reaction conditions.

Carbodiimide-Mediated Amide Coupling: The EDC/HOBt System

Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used due to their cost-effectiveness and the water-solubility of the urea byproduct, which simplifies purification.[1] The mechanism involves the initial reaction of the carboxylic acid with EDC to form a highly reactive O-acylisourea intermediate. However, this intermediate is unstable and can rearrange to an unreactive N-acylurea, a common side reaction with poorly nucleophilic amines.[2]

To mitigate this, an additive such as 1-Hydroxybenzotriazole (HOBt) is often employed. HOBt intercepts the O-acylisourea to form a more stable and reactive HOBt-ester, which then readily undergoes aminolysis.[1] For electron-deficient anilines, the addition of 4-Dimethylaminopyridine (DMAP) as a catalyst can further enhance the reaction rate by forming a highly reactive acyl-iminium intermediate.[1][2]

Mechanism of EDC/HOBt/DMAP Coupling

Caption: EDC/HOBt/DMAP activation and coupling pathway.

Protocol: EDC/HOBt/DMAP Coupling of a Generic Carboxylic Acid with 3,4-Dichloroaniline

Materials:

-

Carboxylic Acid (1.0 equiv)

-

3,4-Dichloroaniline (1.0 equiv)

-

EDC·HCl (1.0 equiv)

-

HOBt (0.1 equiv)

-

DMAP (1.0 equiv)

-

DIPEA (optional, for carboxylic acid salts)

-

Anhydrous Acetonitrile (CH3CN) or Dichloromethane (DCM)

Procedure:

-

To a stirred solution of the carboxylic acid (1.0 equiv) and 3,4-dichloroaniline (1.0 equiv) in anhydrous acetonitrile (0.1-0.5 M), add HOBt (0.1 equiv) and DMAP (1.0 equiv).

-

Add EDC·HCl (1.0 equiv) portion-wise to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Uronium/Aminium Salts: High-Efficiency Coupling with HATU and TBTU

Uronium and aminium salts, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate), are highly efficient coupling reagents that often provide superior results for challenging substrates, including electron-deficient anilines.[5] These reagents react with the carboxylate to form highly reactive activated esters. HATU, which is based on 1-hydroxy-7-azabenzotriazole (HOAt), is generally more reactive than HOBt-based reagents like HBTU and TBTU, leading to faster reactions and reduced risk of side reactions.[5]

A key consideration when using these reagents is the potential for a side reaction where the coupling reagent reacts directly with the amine to form a guanidinium byproduct.[6] To minimize this, it is often recommended to pre-activate the carboxylic acid with the uronium salt and a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), before adding the aniline.

Mechanism of HATU Coupling

Caption: HATU-mediated carboxylic acid activation and coupling.

Protocol: TBTU Coupling of N-acylamino acids with 3,4-Dichloroaniline

This protocol is adapted from a study on the synthesis of biologically active N-acylamino amides.[6][7][8]

Materials:

-

N-acylamino acid (1.0 equiv)

-

TBTU (1.5 equiv)

-

DIPEA (1.5 equiv)

-

3,4-Dichloroaniline (2.0 equiv)

-

Anhydrous Dichloromethane (DCM)

Procedure:

-

To a solution of the N-acylamino acid (1.0 equiv) in anhydrous DCM, add TBTU (1.5 equiv) and DIPEA (1.5 equiv).

-

Stir the solution at room temperature for 5 minutes to allow for pre-activation.

-

Add 3,4-dichloroaniline (2.0 equiv) to the reaction mixture.

-

Continue stirring at 25 °C for 24 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, perform an appropriate aqueous workup and purify the product by column chromatography.

Phosphonium Salts: The PyBOP Reagent

Phosphonium salt-based coupling reagents, such as PyBOP ((Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)), are also highly effective for amide bond formation. A key advantage of phosphonium salts over uronium/aminium salts is that they do not react with the free amine, thus eliminating the risk of guanidinium byproduct formation.[5] The mechanism is similar to that of uronium salts, involving the formation of a reactive OBt-ester.

Protocol: General PyBOP Coupling

Materials:

-

Carboxylic Acid (1.0 equiv)

-

3,4-Dichloroaniline (1.2 equiv)

-

PyBOP (1.2 equiv)

-

DIPEA or Et3N (1.5 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

To a solution of the carboxylic acid (1.0 equiv), 3,4-dichloroaniline (1.2 equiv), and DIPEA or Et3N (1.5 equiv) in anhydrous DMF at 0 °C, add PyBOP (1.2 equiv).

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress by TLC.

-

Upon completion, dilute the reaction mixture with an organic solvent such as ethyl acetate and wash successively with 10% citric acid, water, saturated NaHCO3 solution, and brine.

-

Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Quantitative Data and Reagent Selection

The choice of coupling reagent and conditions can significantly impact the yield of the desired amide. The following table provides a summary of reported yields for the amide coupling of various carboxylic acids with 3,4-dichloroaniline using different methodologies.

| Carboxylic Acid | Coupling Reagent/System | Base | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |

| N-oleylglycine | TBTU | DIPEA | DCM | 24 | 25 | 48 | [7] |

| N-palmitoylglycine | TBTU | DIPEA | DCM | 24 | 25 | 83 | [7] |

| N-stearylglycine | TBTU | DIPEA | DCM | 24 | 25 | 75 | [7] |

| N-oleylalanine | TBTU | DIPEA | DCM | 24 | 25 | 24 | [7] |

| Boc-protected valine | HATU / DIPEA | DIPEA | DMF | 5 | 23 | 38 | [1] |

| Boc-protected valine | EDC / DMAP / HOBt (cat.) | DIPEA | CH3CN | 48 | 40 | 72 | [1] |

As the data suggests, there is no single "best" method, and the optimal conditions are often substrate-dependent. However, for the challenging coupling with 3,4-dichloroaniline, uronium salts like TBTU and HATU, or an optimized EDC/DMAP/HOBt protocol, generally provide good to excellent yields.

Industrial Application: The Synthesis of Propanil